Product packaging for 5-Chloro-4-(difluoromethyl)pyridin-2-amine(Cat. No.:CAS No. 1804660-46-5)

5-Chloro-4-(difluoromethyl)pyridin-2-amine

Cat. No.: B2692052
CAS No.: 1804660-46-5
M. Wt: 178.57
InChI Key: FYNMRRANJAXXFJ-UHFFFAOYSA-N
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Description

5-Chloro-4-(difluoromethyl)pyridin-2-amine (CAS 1804660-46-5) is a valuable heterocyclic building block in organic chemistry and drug design. This compound features a pyridine ring system functionalized with three distinct substituents: a chloro group at the 5-position, a difluoromethyl group at the 4-position, and an amino group at the 2-position. The 2-amino group provides a reactive site for various chemical modifications and is a key handle for constructing more complex molecular architectures . The chloro substituent can alter the electronic distribution of the ring and serves as a versatile handle for further functionalization via cross-coupling reactions . The difluoromethyl group is of particular interest in medicinal chemistry; the incorporation of fluorine can significantly modulate a compound's properties by enhancing metabolic stability, influencing lipophilicity, and improving binding affinity to biological targets . This unique combination of functional groups makes this compound a versatile and specialized scaffold for researchers developing new pharmaceutical candidates, agrochemicals, and other advanced materials. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClF2N2 B2692052 5-Chloro-4-(difluoromethyl)pyridin-2-amine CAS No. 1804660-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-(difluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2/c7-4-2-11-5(10)1-3(4)6(8)9/h1-2,6H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNMRRANJAXXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804660-46-5
Record name 5-chloro-4-(difluoromethyl)pyridin-2-amine
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Synthetic Methodologies for 5 Chloro 4 Difluoromethyl Pyridin 2 Amine

Strategies for Regioselective Functionalization of Pyridine (B92270) Rings

The electron-deficient nature of the pyridine ring governs the regioselectivity of substitution reactions. The nitrogen atom deactivates the ring towards electrophilic attack, especially at the 2-, 4-, and 6-positions, making these sites more susceptible to nucleophilic attack. Existing substituents further direct the position of subsequent functionalizations.

Introduction of the 2-Amino Group

A primary method for introducing an amino group at the 2-position of a pyridine ring is the Chichibabin reaction, which involves direct amination using sodium amide. However, for polysubstituted pyridines, a more controlled approach is often necessary. Modern methods have been developed to selectively functionalize the C2 position. For instance, a polyfunctional reagent developed by Merck researchers can activate the pyridine nitrogen, transfer a protected amino group to the C2 position, and then be removed to yield the 2-aminopyridine (B139424). galchimia.com This approach offers a high degree of regioselectivity, which is essential for complex molecules. The protocol involves mixing the pyridine with the reagent and N,O-bis-(trimethylsilyl)acetamide (BSA) in dioxane, followed by a reduction step with zinc. galchimia.com

Formation of the 4-(Difluoromethyl) Moiety

The difluoromethyl (CHF2) group is a valuable moiety in medicinal and agricultural chemistry due to its ability to enhance properties like metabolic stability and binding affinity. uni-muenster.deresearchgate.net Its introduction onto a pyridine ring can be achieved through either direct or indirect methods.

Direct difluoromethylation introduces the CHF2 group in a single step. researchgate.netnih.gov This is often accomplished through radical-based methods. Reagents that generate the difluoromethyl radical (•CHF2) can be used to functionalize the pyridine ring. uni-muenster.de The regioselectivity of this radical addition is influenced by the electronic properties of the pyridine ring, with a tendency to occur at the C2 and C4 positions. nih.gov Recent advancements have enabled more precise control over regioselectivity. For example, a method developed at the University of Münster allows for the selective introduction of the difluoromethyl group at either the meta- or para-position by using a strategy of temporary dearomatization. uni-muenster.de

Table 1: Direct Difluoromethylation Strategies

Strategy Reagent/Method Outcome
Radical Difluoromethylation Reagents generating •CHF2 Functionalization at C2 and C4 positions

Indirect methods involve the conversion of a pre-existing functional group at the target position into a difluoromethyl group. These routes often provide better regiochemical control.

A common indirect route is the fluorination of a pyridine-4-carboxaldehyde or a related carboxylic acid derivative. acs.org Fluorinating agents such as (diethylamino)sulfur trifluoride (DAST) can convert the carbonyl group of an aldehyde into a difluoromethyl group. acs.org This method, however, can be challenging to scale up due to the hazardous nature of reagents like DAST. acs.org An alternative involves the conversion of carboxylic acids to their difluoromethyl esters. chemrevlett.com

A scalable synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231) has been developed starting from 2,2-difluoroacetic anhydride (B1165640). acs.org This multi-step process avoids the direct amination of a pre-functionalized pyridine ring. The synthesis involves the reaction of 2,2-difluoroacetic anhydride with ethyl vinyl ether, followed by a series of transformations to construct the 2-aminopyridine ring with the 4-(difluoromethyl) group already in place. acs.org This approach is noteworthy for its efficiency and practicality on a larger scale. acs.org

Table 2: Indirect Difluoromethylation Approaches

Precursor Reagent/Method Product
Pyridine-4-carboxaldehyde (Diethylamino)sulfur trifluoride (DAST) 4-(Difluoromethyl)pyridine
Indirect Routes via Precursor Transformations

Incorporation of the 5-Chloro Substituent

The direct and selective chlorination of 2-aminopyridine derivatives is a well-established transformation in organic synthesis. The amino group at the 2-position is a strong activating group, directing electrophilic substitution primarily to the 3- and 5-positions. For the synthesis of 5-Chloro-4-(difluoromethyl)pyridin-2-amine, a selective chlorination at the 5-position of the 4-(difluoromethyl)pyridin-2-amine precursor is required.

Several reagents are known to effect the chlorination of electron-rich aromatic and heteroaromatic systems. N-Chlorosuccinimide (NCS) is a commonly used reagent for the chlorination of anilines and other activated aromatic compounds. It serves as a source of an electrophilic chlorine atom ("Cl+") and is often used in polar aprotic solvents.

A particularly effective and regioselective method for the chlorination of 2-aminopyridines utilizes a combination of Selectfluor and a chloride salt, such as lithium chloride (LiCl). rsc.org In this system, Selectfluor acts as an oxidant to generate a reactive chlorinating species from LiCl. This method has been shown to provide good to high yields of chlorinated 2-aminopyridines with high regioselectivity, which is influenced by the substitution pattern on the pyridine ring. rsc.org A proposed mechanism for this reaction involves a pyridine radical process. rsc.org

The table below summarizes common chlorinating agents and their typical reaction conditions for the halogenation of activated pyridine rings.

Reagent(s)Typical Solvent(s)TemperatureKey Features
N-Chlorosuccinimide (NCS)Acetonitrile, DichloromethaneRoom Temperature to RefluxMild and widely used for electron-rich substrates.
Selectfluor / LiClDimethylformamide (DMF)Mild ConditionsHigh regioselectivity for 2-aminopyridines.
Sulfuryl chloride (SO₂Cl₂)Dichloromethane, Chloroform0 °C to Room TemperatureCan be highly reactive; selectivity can be an issue.
Chlorine (Cl₂)Acetic Acid, Chlorinated SolventsVariableHighly reactive; often lacks selectivity in complex molecules.

This table presents a general overview of chlorination strategies and specific conditions may vary.

The construction of this compound can be approached in two primary ways: a sequential (or linear) synthesis or a convergent synthesis.

In a sequential approach , the 4-(difluoromethyl)pyridin-2-amine core is first assembled, followed by the introduction of the chlorine atom at the 5-position in a subsequent step. This strategy is advantageous if the synthesis of the unchlorinated precursor is efficient and if a selective late-stage chlorination method is available. For instance, the scalable synthesis of 4-(difluoromethyl)pyridin-2-amine has been reported, which could then be subjected to a selective chlorination using a method like the Selectfluor/LiCl system. rsc.org

A convergent approach , on the other hand, involves the synthesis of separate fragments of the molecule that are then combined. In the context of this compound, this would typically involve starting with a pyridine ring that already contains the chloro and difluoromethyl (or a precursor) substituents. For example, a synthetic route could commence with a 2,5-dihalogenated pyridine derivative bearing a difluoromethyl group at the 4-position. Subsequent selective amination at the 2-position, for instance, via a Buchwald-Hartwig amination, would furnish the target compound. The synthesis of the related 4-(difluoromethyl)pyridin-2-amine has been achieved from 2-chloro-4-(difluoromethyl)pyridine, illustrating the feasibility of such a nucleophilic aromatic substitution on a related scaffold.

Advanced Synthetic Protocols

Modern synthetic chemistry emphasizes the development of protocols that are not only efficient in terms of yield but also scalable, economical, and environmentally benign. For the synthesis of this compound and its key intermediates, several advanced protocols are applicable.

One-pot or telescoping synthesis, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offers significant advantages in terms of reduced waste, time, and resources. While a specific one-pot synthesis for this compound is not extensively documented, the principles can be applied to its synthesis. For example, the synthesis of the key precursor, 4-(difluoromethyl)pyridin-2-amine, has been developed as an efficient five-step, two-pot procedure. This demonstrates that multiple transformations in the synthesis of this molecular framework can be streamlined.

The development of scalable and cost-effective synthetic routes is crucial for the large-scale production of chemical compounds. A notable advancement in this area is the development of a practical and high-yielding synthesis of 4-(difluoromethyl)pyridin-2-amine. This route starts from the readily available 2,2-difluoroacetic anhydride and proceeds through a five-step, two-pot procedure. A key advantage of this method is the avoidance of an amination process that would require a sealed vessel, which can be a significant hurdle in scaling up production.

The table below outlines the key features of this scalable synthesis for the precursor.

FeatureDescription
Starting Material 2,2-difluoroacetic anhydride (readily available)
Overall Process Five steps conducted in two pots
Key Advantage Avoids high-pressure amination, facilitating scale-up
Efficiency High-yielding and practical for large-scale synthesis

This data is based on the reported synthesis of the 4-(difluoromethyl)pyridin-2-amine intermediate.

Continuous-flow chemistry, where reagents are continuously pumped through a reactor, is an emerging technology with significant advantages over traditional batch processing, particularly for industrial-scale synthesis. These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and higher throughput.

The application of continuous-flow technology to the synthesis of aminopyridines has been demonstrated. For example, the conversion of chloropyridines to aminopyridines via nucleophilic aromatic substitution (SNAr) can be efficiently carried out in a continuous-flow reactor. researchgate.net The use of high temperatures in a flow system can overcome the activation barriers for these reactions, leading to high yields in short reaction times. researchgate.net

Furthermore, flow reactors, including microwave-assisted flow systems, have been utilized for the synthesis of the pyridine ring itself. rsc.org These methods allow for the rapid and efficient construction of substituted pyridines from acyclic precursors in a single step, avoiding the isolation of intermediates. rsc.org

While a specific continuous-flow synthesis of this compound has not been detailed in the literature, the existing examples for the synthesis of aminopyridines and the pyridine core suggest that this technology could be readily adapted for its production. A potential flow process could involve the continuous chlorination of a 4-(difluoromethyl)pyridin-2-amine stream or the continuous amination of a suitable 2,5-dichloro-4-(difluoromethyl)pyridine (B1444885) precursor. The benefits of such an approach would include improved safety, especially if handling hazardous reagents, and enhanced scalability.

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound involves several critical chemical transformations. Understanding the mechanisms of these steps is essential for optimizing the synthesis, improving yields, and ensuring the purity of the final product. Key mechanistic pathways include nucleophilic aromatic substitution for the introduction of the amine group, the specific roles of various catalysts and reagents in forming and modifying the molecule, and the strategic optimization of reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Pathways in Amination

The introduction of an amino group onto the pyridine ring, a core step in synthesizing derivatives like this compound, typically proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to attack by nucleophiles.

The SNAr mechanism is favored at the C-2 and C-4 positions (ortho and para to the nitrogen atom) because the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the ring nitrogen atom through resonance. echemi.commatanginicollege.ac.in This stabilization is not possible if the nucleophile attacks the C-3 position. echemi.commatanginicollege.ac.in The presence of electron-withdrawing groups, such as the chloro and difluoromethyl groups in the target molecule's precursors, further activates the ring for nucleophilic attack.

The reaction proceeds in two main steps:

Addition of the Nucleophile : The amine (or a precursor like ammonia (B1221849) or an amide) acts as a nucleophile and attacks the electron-deficient carbon atom (e.g., C-2) bearing a leaving group (like a halogen). This step breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate (the Meisenheimer or σ-adduct). wikipedia.org

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a chloride ion). This step is typically fast.

Role of Catalysts and Reagents (e.g., Palladium Catalysis, DAST, Zinc Reduction)

Specific catalysts and reagents play pivotal roles in constructing the this compound molecule, particularly in introducing the key functional groups.

Palladium Catalysis : Palladium catalysts are instrumental in modern synthetic routes for forming C-N bonds in amination reactions, such as the Buchwald-Hartwig amination. acs.orgresearchgate.net In the synthesis of related aminopyridines, a palladium catalyst, in conjunction with a suitable ligand and a base, facilitates the coupling of a chloropyridine with an amine source. The catalytic cycle typically involves:

Oxidative Addition : The palladium(0) catalyst reacts with the chloropyridine, inserting into the carbon-chlorine bond to form a palladium(II) complex.

Coordination and Deprotonation : The amine coordinates to the palladium center, and the base removes a proton from the amine, forming an amido ligand.

Reductive Elimination : The final C-N bond is formed as the desired aminopyridine product is released, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. This method offers a highly efficient and selective route for amination under relatively mild conditions. nih.govresearchgate.net

DAST (Diethylaminosulfur Trifluoride) : The introduction of the difluoromethyl (-CHF₂) group is often achieved through the deoxyfluorination of a corresponding aldehyde precursor. rsc.org DAST is a widely used reagent for this transformation. acs.orgnumberanalytics.com The mechanism involves the activation of the aldehyde's carbonyl oxygen by DAST, followed by nucleophilic attack of fluoride (B91410) ions. This process effectively replaces the carbonyl oxygen with two fluorine atoms, converting the formyl group (-CHO) into a difluoromethyl group (-CHF₂). rsc.orgcas.cn While effective, this reaction requires careful handling due to the reactivity and potential hazards of DAST. numberanalytics.com

Zinc Reduction : Zinc powder is often employed as a reducing agent in pyridine chemistry. In a scalable synthesis of the related 4-(difluoromethyl)pyridin-2-amine, zinc powder is used in the final step following an acid-mediated cyclization. acs.orgresearchgate.net In this context, zinc, often in an acidic medium like acetic acid, acts as a reductant to facilitate the final transformations leading to the stable aromatic aminopyridine ring system. acs.orgresearchgate.net Zinc can be used to reduce various functional groups and is a cost-effective and powerful reducing agent for large-scale industrial synthesis. organic-chemistry.orgmdpi.com

Reaction Condition Optimization for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that are frequently adjusted include temperature, solvent, catalyst loading, and reaction time.

ParameterInitial ConditionOptimized ConditionRationale for Optimization
Temperature Varied per stepControlled heating (e.g., 90°C for cyclization)Ensures complete conversion and minimizes side reactions by providing sufficient energy to overcome activation barriers without causing decomposition. acs.orgresearchgate.net
Solvent Not specified/variedAcetic acid for cyclization/reductionThe choice of a polar solvent like acetic acid can facilitate key steps like cyclization and is compatible with the zinc reductant. acs.org
Reagents Multiple isolation steps"Two-pot" procedureCombining multiple reaction steps into a single pot (a "telescoped" process) avoids the need for intermediate purification, which reduces material loss, saves time, and lowers costs. acs.orgresearchgate.net
Yield 2.8% overall24% overallAchieved through a combination of optimizing temperature, reagents, and process flow (e.g., one-pot synthesis), leading to a more efficient and economical large-scale production. acs.org

Furthermore, techniques like using continuous flow reactors can overcome activation barriers in traditionally difficult reactions, such as the amination of unactivated chloropyridines, by allowing for higher temperatures and shorter reaction times in a controlled manner. researchgate.net Microwave-assisted synthesis has also been shown to dramatically decrease reaction times for nucleophilic substitutions on halopyridines. sci-hub.se These advanced methods represent further avenues for optimizing the synthesis for both yield and efficiency.

Chemical Reactivity and Transformations of 5 Chloro 4 Difluoromethyl Pyridin 2 Amine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in 5-Chloro-4-(difluoromethyl)pyridin-2-amine is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two electron-withdrawing groups (chloro and difluoromethyl). However, the 2-amino group is a strong activating group that donates electron density into the ring. This combination of electronic effects governs the regioselectivity of substitution reactions on the pyridine nucleus.

Electrophilic Aromatic Substitution Reactions

While specific studies on this compound are not widely published, analogous reactions on similar structures provide insight. For instance, 2-amino-5-chloropyridine (B124133) can be nitrated to introduce a nitro group at the 3-position. google.com This suggests that this compound would likely undergo similar electrophilic substitutions, such as nitration or halogenation, at the C3 position under appropriate conditions.

Nucleophilic Substitution Reactions (beyond Amination)

The electron-deficient character of the pyridine ring, intensified by the chloro and difluoromethyl substituents, makes the nucleus susceptible to nucleophilic aromatic substitution (SNAr).

The chlorine atom at the C5 position is a viable leaving group and a primary site for nucleophilic substitution. This transformation is a key step in the synthesis of more complex derivatives. A significant example is the use of this compound as a precursor in the synthesis of PQR620, a potent and selective mTORC1/2 inhibitor. nih.gov In this synthesis, the chloro group is displaced by a substituted triazine moiety, demonstrating that the C-Cl bond can be targeted by complex nitrogen-based nucleophiles.

Such reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a temporary negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing groups on the ring. The subsequent loss of the chloride ion restores the aromaticity of the ring.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, are powerful methods for forming new carbon-nitrogen or carbon-carbon bonds at the site of a halogen on an aromatic ring. acs.orgacs.org These methods are widely applicable to heteroaryl chlorides and represent a probable route for the functionalization of the chloro position in this compound.

Table 1: Nucleophilic Substitution at the Chloro Position

ReactantReagent/ConditionsProductReaction TypeReference
This compound4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazine nucleophile (inferred)5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620)Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling nih.gov

There is limited evidence for nucleophilic substitution at other positions on the pyridine ring of this molecule under typical conditions. The chlorine atom serves as the most effective leaving group, making the C5 position the most reactive site for nucleophilic attack. The other ring positions are occupied by hydrogen, a difluoromethyl group, or an amino group, none of which are good leaving groups for a standard SNAr reaction.

Transformations of the 2-Amino Group

The 2-amino group is a versatile functional handle that can undergo a variety of chemical transformations. Its nucleophilic character allows it to react with a range of electrophiles.

Amidation and Alkylation Reactions

The primary amine at the C2 position can readily participate in amidation and alkylation reactions. Its nucleophilicity allows for the formation of new nitrogen-carbon bonds.

Amidation: The reaction with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) yields the corresponding amides. A relevant example is the cyanoacetylation of 2-amino-5-chloropyridine, a structurally similar compound, to form 5-chloro-2-(cyanoacetamido)pyridine. researchgate.net This reaction demonstrates the facility with which the 2-amino group can be acylated.

Alkylation: The amino group can also act as a nucleophile to displace leaving groups on alkyl halides or undergo reductive amination with aldehydes and ketones. In the synthesis of the fungicide Fluazinam, the amino group of 2-amino-3-chloro-5-trifluoromethylpyridine acts as a nucleophile, displacing a chlorine atom on a dinitro-trifluorotoluene ring. chemicalbook.com This highlights the capacity of the amino group on a chloropyridine ring to engage in substitution reactions, a principle that applies to both alkylation and arylation.

Table 2: Transformations of the 2-Amino Group

ReactantReagent/ConditionsProduct ClassReaction TypeReference
2-Amino-5-chloropyridine (analog)Cyanoacetic acid derivativeAmide (N-acylated pyridine)Amidation (Acylation) researchgate.net
2-Amino-3-chloro-5-trifluoromethylpyridine (analog)2,4-dichloro-3,5-dinitro-trifluorotoluene, KOHN-arylated pyridineNucleophilic Aromatic Substitution (N-Arylation) chemicalbook.com

Diazotization and Subsequent Derivatizations

The primary amino group at the 2-position of the pyridine ring is a key site for chemical modification, most notably through diazotization. This reaction involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Heterocyclic diazonium salts, while often unstable, are highly versatile intermediates. acs.org

The resulting 5-chloro-4-(difluoromethyl)pyridine-2-diazonium salt can undergo a variety of subsequent derivatizations:

Sandmeyer-type Reactions: The diazonium group can be replaced by various nucleophiles, including halides (Cl, Br, I), cyanide (CN), and hydroxyl (OH) groups, typically catalyzed by the corresponding copper(I) salt. This allows for the introduction of a wide array of functional groups at the 2-position.

Dediazoniation: The diazonium group can be replaced with a hydrogen atom, a process useful for removing the amino group if it is no longer needed in the target structure.

Azo Coupling: The diazonium salt can act as an electrophile in reactions with electron-rich aromatic compounds (such as phenols or anilines) to form azo compounds, which are known for their applications as dyes and pigments. acs.org

The reactivity of the diazotization process and the stability of the resulting diazonium salt are influenced by the electronic nature of the pyridine ring, which in this case is affected by both the chloro and difluoromethyl substituents.

Transformations Involving the 4-(Difluoromethyl) Group

The difluoromethyl (CF2H) group is a significant feature of the molecule, imparting unique physicochemical properties. researchgate.netresearchgate.net It is often considered a bioisostere of hydroxyl, thiol, or amino groups and can act as a lipophilic hydrogen bond donor. researchgate.net

The difluoromethyl group is generally stable under a wide range of reaction conditions. The carbon-fluorine bonds are strong, making the group resistant to many chemical transformations. However, the hydrogen atom on the difluoromethyl group can exhibit some acidity and may be abstracted under strongly basic conditions, potentially leading to the formation of a difluorocarbanion intermediate. This reactivity can be harnessed for further functionalization. The electron-withdrawing nature of the two fluorine atoms influences the electronic properties of the pyridine ring, impacting its reactivity in various reactions. chemeurope.comuni-muenster.de

Direct conversion of the difluoromethyl group to a trifluoromethyl (CF3) or difluoromethoxy (OCF2H) group on the intact pyridine ring is a challenging transformation and not commonly reported. The synthesis of related compounds with these alternative fluorinated groups typically involves different synthetic routes starting from precursors already containing the desired moiety.

Trifluoromethylation: The synthesis of trifluoromethylpyridines often begins with precursors like picoline, which undergo chlorination followed by fluorination. nih.gov Alternatively, trifluoromethyl groups can be introduced onto a pyridine ring using (trifluoromethyl)copper reagents generated in situ. researchgate.net

Difluoromethoxylation: The introduction of a difluoromethoxy group onto an aromatic ring can be achieved through methods like the fluorodesulfurization of thionoesters using reagents like SnCl4/DAST or through photocatalytic O-difluoromethylation of the corresponding phenol (B47542) (hydroxypyridine) derivative. nuph.edu.uanih.govnuph.edu.ua

Coupling Reactions for Complex Molecule Assembly

The chlorine atom at the 5-position provides a handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. libretexts.org this compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. rsc.org This reaction is highly tolerant of various functional groups, making it suitable for late-stage functionalization in a synthetic sequence. For instance, similar substrates like 2-amino-5-chloropyridine have been shown to couple effectively with boronic acids under conditions employing ligands such as XPhos. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.org The chlorine atom of this compound can be replaced by a wide range of primary or secondary amines. libretexts.org This allows for the synthesis of diverse substituted 5-aminopyridine derivatives. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope. libretexts.orgresearchgate.net

Reaction TypeCoupling PartnerTypical Catalyst/LigandTypical BaseProduct Type
Suzuki-MiyauraAr-B(OH)2Pd(OAc)2 / XPhos or SPhosK3PO4 or K2CO35-Aryl-4-(difluoromethyl)pyridin-2-amine
Buchwald-HartwigR1R2NHPd2(dba)3 / BINAP or RuPhosNaOt-Bu or Cs2CO35-(N,N-disubstituted)-4-(difluoromethyl)pyridin-2-amine

The 2-amino group is nucleophilic and can participate in various condensation and cyclization reactions to form fused heterocyclic systems. These reactions are crucial for building complex polycyclic structures often found in pharmaceuticals and agrochemicals.

For example, 2-aminopyridine (B139424) derivatives are known to react with α,β-unsaturated esters like alkyl acrylates or with β-halopropionates. scilit.comacs.orgsemanticscholar.org These reactions can lead to the formation of dihydropyridopyrimidinone ring systems. Similarly, multicomponent reactions involving enaminones and primary amines can be employed to synthesize various substituted 2-aminopyridines, highlighting the versatility of the amino group in cyclization cascades. nih.gov The presence of the difluoromethyl and chloro substituents on the this compound backbone would be expected to influence the reactivity and regioselectivity of these cyclization processes.

Reactant TypeExample ReactantResulting Fused Ring System (Potential)
α,β-Unsaturated EstersMethyl AcrylatePyridopyrimidinones
1,3-Dicarbonyl CompoundsAcetylacetonePyrido[1,2-a]pyrimidines
α-HaloketonesPhenacyl BromideImidazo[1,2-a]pyridines

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 5-Chloro-4-(difluoromethyl)pyridin-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide unambiguous confirmation of its constitution.

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the amine protons, and the proton of the difluoromethyl group.

Aromatic Protons: The pyridine (B92270) ring contains two protons, H-3 and H-6. Due to their different chemical environments, they are expected to resonate as two separate signals in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the C-6 position, being adjacent to the nitrogen atom, would likely appear at a higher chemical shift (downfield) compared to the proton at the C-3 position. Each signal would appear as a singlet, as they lack adjacent proton neighbors for spin-spin coupling.

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a single, broad singlet. The chemical shift of this peak is highly variable and dependent on solvent, concentration, and temperature, but it is often found in the δ 4.5-6.0 ppm range.

Difluoromethyl Proton (-CHF₂): The single proton of the difluoromethyl group is highly characteristic. It is expected to resonate as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). The typical coupling constant for this interaction is large, around 50-60 Hz. This signal would be located in the δ 6.5-7.5 ppm range, shifted significantly downfield by the electronegative fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6~8.0 - 8.2Singlet (s)N/A
H-3~6.6 - 6.8Singlet (s)N/A
-CHF₂~6.8 - 7.2Triplet (t)²JH-F ≈ 55-60 Hz
-NH₂~5.0 - 5.5 (broad)Singlet (s)N/A

The ¹³C NMR spectrum would account for all six carbon atoms in the molecule, with the difluoromethyl carbon showing a characteristic splitting pattern due to coupling with fluorine.

Pyridine Ring Carbons: Five distinct signals are expected for the carbon atoms of the pyridine ring. The carbon atoms bonded to electronegative substituents (C-2 bonded to -NH₂, C-5 bonded to -Cl, and C-4 bonded to -CHF₂) would have their chemical shifts significantly influenced. C-2 and C-6 are typically the most downfield-shifted carbons in a pyridine ring.

Difluoromethyl Carbon (-CHF₂): The carbon of the difluoromethyl group would exhibit a prominent triplet in the proton-coupled ¹³C NMR spectrum due to one-bond coupling to the two fluorine atoms (¹JC-F). This coupling constant is typically very large, in the range of 230-250 Hz. Its chemical shift would be expected around δ 110-120 ppm.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (¹JC-F)Predicted Coupling Constant (J, Hz)
C-2~158 - 162SingletN/A
C-6~148 - 152SingletN/A
C-4~140 - 145Triplet (t)²JC-F ≈ 20-25 Hz
C-5~118 - 122SingletN/A
C-3~108 - 112SingletN/A
-CHF₂~113 - 118Triplet (t)¹JC-F ≈ 235-245 Hz

¹⁹F NMR is particularly informative for confirming the presence and environment of the difluoromethyl group. The two fluorine atoms are chemically equivalent and are expected to produce a single resonance signal. This signal would be split into a doublet by the adjacent proton (²JF-H), with a coupling constant identical to that observed in the ¹H NMR spectrum (around 55-60 Hz). The chemical shift for a -CHF₂ group attached to an aromatic ring typically falls in the range of δ -110 to -130 ppm relative to a CFCl₃ standard.

Vibrational Spectroscopy (FTIR, Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within the molecule. The spectra would be characterized by absorption bands corresponding to stretching and bending vibrations.

N-H Vibrations: The amine group would show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. Typically, primary amines exhibit two bands corresponding to symmetric and asymmetric stretching.

C-H Vibrations: Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the C-H stretch of the difluoromethyl group would appear in the 2900-3000 cm⁻¹ range.

C=C and C=N Vibrations: Stretching vibrations of the pyridine ring would produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-F Vibrations: The strong carbon-fluorine bonds would give rise to intense absorption bands in the fingerprint region, typically between 1000-1200 cm⁻¹.

C-Cl Vibration: The carbon-chlorine stretching vibration is expected to appear as a band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₆H₅ClF₂N₂. The predicted monoisotopic mass is 178.01093 Da. uni.lu

The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks at m/z 178 and m/z 180. Common adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 179.01821. uni.lu

Table 3: Predicted Mass Spectrometry Data uni.lu
Adduct/IonPredicted m/z (mass-to-charge ratio)
[M]⁺178.01038
[M+H]⁺179.01821
[M+Na]⁺201.00015
[M-H]⁻177.00365

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. An analysis of a suitable crystal of this compound would provide precise data on bond lengths, bond angles, and torsional angles.

This technique would confirm the planarity of the pyridine ring and reveal the spatial arrangement of the chloro, difluoromethyl, and amine substituents. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amine group and the pyridine nitrogen, as well as potential π-π stacking interactions between the aromatic rings. Such an analysis would provide unequivocal proof of the molecular structure.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules by modeling the electron density.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 5-Chloro-4-(difluoromethyl)pyridin-2-amine, DFT calculations would be employed to locate the minimum energy structure. This process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This would include the calculation of molecular properties such as:

Bond lengths and angles: Theoretical values for the distances between atoms and the angles between bonds can be compared with experimental data if available.

Charge distribution: The partial atomic charges on each atom can be calculated to understand the polarity of the molecule and identify potential sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. nih.gov

HOMO: This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. Regions of the molecule with a high HOMO density are likely to be the sites of electrophilic attack.

LUMO: This is the lowest energy orbital that can accept electrons. Areas with high LUMO density indicate the probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, this analysis would provide valuable information about its chemical stability and reactivity. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be generated from such an analysis.

ParameterCalculated Value
HOMO Energy(Value in eV)
LUMO Energy(Value in eV)
HOMO-LUMO Gap(Value in eV)

Note: The values in this table are placeholders as specific computational studies for this compound are not publicly available.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the mechanism of chemical reactions involving this compound. This involves identifying the most likely pathway from reactants to products. A key aspect of this is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate.

By calculating the energy of the transition state, the activation energy for the reaction can be determined. This information is vital for understanding the kinetics of a reaction and predicting its feasibility under different conditions. For instance, modeling the substitution reactions at the chloro or amino groups would provide insights into the regioselectivity and reactivity of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

Molecules can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. For this compound, the rotation around the single bond connecting the difluoromethyl group to the pyridine (B92270) ring would be a key area of investigation.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape and provide insights into the flexibility of the molecule and its interactions with its environment, such as solvent molecules.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from fundamental principles. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the interpretation of experimental results.

For this compound, the following spectroscopic properties could be predicted:

Infrared (IR) and Raman Spectra: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in its IR and Raman spectra. This can help in assigning the observed vibrational modes to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei can be predicted, providing a theoretical NMR spectrum that can be compared with experimental data for structural elucidation.

UV-Vis Spectra: The electronic transitions between molecular orbitals can be calculated to predict the absorption wavelengths in the UV-Visible spectrum, which provides information about the electronic structure of the molecule.

A hypothetical data table for predicted vibrational frequencies is shown below.

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch(Value)
N-H stretch(Value)
C-F stretch(Value)
C-Cl stretch(Value)
Pyridine ring modes(Value)

Note: The values in this table are placeholders as specific computational studies for this compound are not publicly available.

Applications As a Synthetic Building Block in Advanced Organic Materials and Chemical Entities

Precursor in Heterocyclic Synthesis

The dual functionality of 2-aminopyridines makes them ideal precursors for the synthesis of a wide array of fused heterocyclic systems. rsc.org This reactivity is central to their application in building molecules with significant biological activity.

The 2-aminopyridine (B139424) moiety is a classic binucleophile (specifically, an N-C-C binucleophile) that can react with various bi-electrophilic partners to construct new, fused rings. This approach is a powerful strategy for generating molecular diversity. For instance, 2-aminopyridines are known to react with reagents like β-ketoesters, α,β-unsaturated carbonyl compounds, and malonates to form fused bicyclic systems such as pyrido[1,2-a]pyrimidines and other related scaffolds. researchgate.net

In a common synthetic pathway, the amino group of the pyridine (B92270) initiates a reaction, such as a condensation or Michael addition, with one electrophilic site of a partner molecule. This is followed by an intramolecular cyclization where a ring nitrogen or carbon attacks the second electrophilic site, closing the new ring. This strategy has been employed to create a variety of fused systems, including:

Pyrido[2,3-d]pyrimidines: Formed by reacting 2-aminopyridines with reagents like urea, thiourea, or ethyl acetoacetate. nih.gov

Pyrazolo[3,4-b]pyridines: These can be synthesized through the reaction of aminopyridines with various precursors, demonstrating the versatility of this building block in forming five-membered rings fused to the pyridine core. nih.gov

Imidazo[1,2-a]pyridines: A widely studied class of fused heterocycles often prepared from 2-aminopyridines through condensation reactions, for example, with α-haloketones. nih.gov

The specific substitution on 5-Chloro-4-(difluoromethyl)pyridin-2-amine, including the chloro and difluoromethyl groups, influences the electronic properties and reactivity of the pyridine core, allowing for controlled and regioselective cyclization reactions.

Beyond simple bicyclic systems, this compound serves as a foundational scaffold for building more complex, polycyclic nitrogen-containing structures. ias.ac.in The term "scaffold" is used because the initial pyridine ring acts as the core upon which subsequent rings and functional groups are systematically added.

The synthetic utility of this compound lies in its distinct reactive sites. The amino group can be used for an initial ring fusion, as described above. Subsequently, the chlorine atom at the 5-position provides a handle for further functionalization through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This sequential reactivity allows chemists to build complex, multi-ring systems in a controlled manner. For example, a fused pyrido-pyrimidine could be constructed via the amino group, and a new aryl or heterocyclic ring could then be appended at the chloro-position, leading to a complex polycyclic architecture. Such scaffolds are of high interest in medicinal chemistry, where rigid, three-dimensional structures are often required for precise interaction with biological targets. ias.ac.in

Table 1: Reactivity of Functional Groups in this compound for Scaffold Development
Functional GroupPositionType of ReactivityPotential Transformations for Polycyclic Synthesis
2-Amino GroupC2NucleophilicFormation of fused rings (e.g., pyrimidines, imidazoles)
5-Chloro GroupC5Electrophilic SiteNucleophilic Aromatic Substitution, Cross-Coupling Reactions
Difluoromethyl GroupC4Electronic ModifierInfluences ring reactivity, potential H-bond donor
Pyridine NitrogenN1Basic, NucleophilicN-alkylation, N-oxidation, coordination to metals

Role in Fluorine Chemistry Research

The presence of the difluoromethyl (CF₂H) group places this compound at the center of fluorine chemistry research, a field critical for the development of modern pharmaceuticals and agrochemicals. uni-muenster.de

This compound is itself a valuable fluorinated synthon—a building block used to introduce a specific fluorinated motif into a larger molecule. The difluoromethyl group is particularly sought after as it can act as a lipophilic bioisostere of hydroxyl or thiol groups, capable of forming hydrogen bonds, which can enhance binding affinity to biological targets and improve metabolic stability. rsc.org

Furthermore, this compound serves as a platform for the creation of a library of new and more elaborate fluorinated synthons. By chemically modifying the amino or chloro groups, a diverse range of derivatives can be prepared, all retaining the core difluoromethyl-pyridine structure. For instance, the amino group can be converted to a variety of amides, ureas, or sulfonamides, while the chloro group can be replaced with different nucleophiles or coupled with aryl or alkyl groups. Each new derivative becomes a unique fluorinated building block, expanding the toolbox available to medicinal chemists for creating novel bioactive compounds.

The study of molecules like this compound contributes significantly to the broader field of selective fluorination. The development of methods to introduce fluorine or fluorinated groups onto specific positions of a molecule, particularly a heteroaromatic ring, is a major challenge in synthetic chemistry. nih.gov

Research into efficient and scalable syntheses of this compound provides valuable insights and new methodologies for the regioselective introduction of the difluoromethyl group onto a pyridine ring. acs.orgresearchgate.net Moreover, the presence of the CF₂H group electronically influences the pyridine ring, affecting its susceptibility to further chemical transformations, including additional fluorination. Studying the reactivity of this pre-fluorinated substrate with electrophilic fluorinating agents like Selectfluor helps chemists understand the directing effects of existing fluoroalkyl groups. nih.gov This knowledge is crucial for developing new, highly selective fluorination techniques for creating complex, poly-fluorinated molecules. thieme-connect.comorgsyn.org

Intermediate in the Synthesis of Complex Chemical Structures

The primary application of this compound and its close analogs is as a key intermediate in the synthesis of high-value, complex molecules, particularly for the pharmaceutical industry. The strategic placement of its functional groups makes it an ideal precursor for compounds that target critical biological pathways.

A prominent example is the use of the closely related analog, 4-(difluoromethyl)pyridin-2-amine (B599231), as a crucial intermediate in the synthesis of numerous protein kinase inhibitors. acs.orgacs.org Specifically, this scaffold is central to the development of clinical candidates that target phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR), two key regulators of cell growth and survival that are often overactivated in cancer. researchgate.net For instance, the potent, orally bioavailable, and brain-penetrable dual PI3K/mTOR kinase inhibitor PQR530 incorporates the 4-(difluoromethyl)pyridin-2-amine core as its foundational structure. researchgate.net The 2-amino group is used to link to a triazine unit, while the 4-(difluoromethyl)pyridine portion is essential for the molecule's activity and pharmacokinetic properties. Substituted aminopyridines have also been used to develop potent inhibitors for other enzymes, such as phosphodiesterase-4 (PDE4). nih.gov

The utility of this compound in these syntheses underscores its importance as a high-value intermediate, enabling the construction of complex and potent therapeutic agents.

Table 2: Examples of Complex Structures Derived from (Difluoromethyl)pyridin-2-amine Scaffolds
Precursor ScaffoldClass of Complex MoleculeTherapeutic TargetReference
4-(Difluoromethyl)pyridin-2-amineKinase InhibitorPI3K, mTOR acs.orgresearchgate.netacs.org
4-(Difluoromethyl)pyridin-2-amineDual Kinase Inhibitor (e.g., PQR530)PI3K/mTOR researchgate.net
Substituted aminopyridinesEnzyme InhibitorPDE4 nih.gov
Pyridin-2(1H)-one derivativesKinase Inhibitorc-Src Kinase nih.gov

Design and Derivatization of Analogs Possessing the Pyridine Core

The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science. The specific substitution pattern of this compound, with its chloro, difluoromethyl, and amino groups, offers multiple reactive sites for derivatization. This allows for the systematic modification of its structure to fine-tune its chemical and physical properties.

Researchers have explored various strategies to create analogs based on this pyridine core. A primary approach involves the modification or replacement of the substituents on the pyridine ring. For instance, the replacement of the trifluoromethyl group with a difluoromethyl group in similar pyridine-containing molecules has been shown to enhance affinity for certain biological targets, such as mTOR kinase. This highlights the importance of the fluorine-containing moiety in modulating the electronic properties and binding interactions of the final compound.

Another key derivatization strategy is the chemical transformation of the amino group. The primary amine at the 2-position of the pyridine ring can readily undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce new functional groups and build more complex molecular architectures.

Furthermore, the chlorine atom at the 5-position serves as a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig amination, are powerful tools for introducing new carbon-carbon and carbon-nitrogen bonds at this position. This enables the connection of the pyridine core to a wide array of other cyclic and acyclic structures.

The following table summarizes some of the key derivatization strategies employed for pyridine cores similar to this compound:

Derivatization StrategyReagents and ConditionsPurpose of Derivatization
Modification of the Fluoroalkyl Group Varies depending on the desired groupTo modulate electronic properties and biological activity.
Acylation of the Amino Group Acyl chlorides, anhydridesIntroduction of amide functionalities for altered solubility and hydrogen bonding capabilities.
N-Arylation of the Amino Group Aryl halides, palladium catalystTo introduce aromatic systems and extend the molecular framework.
Suzuki Cross-Coupling at the Chloro Position Aryl or heteroaryl boronic acids, palladium catalystFormation of biaryl structures, crucial for many biologically active compounds.
Buchwald-Hartwig Amination at the Chloro Position Amines, palladium catalystIntroduction of diverse amino substituents.

Incorporation into Diverse Molecular Architectures as a Key Structural Feature

The strategic derivatization of this compound allows for its incorporation as a key structural feature in a variety of complex molecular architectures. This is particularly evident in the field of medicinal chemistry, where the substituted pyridine motif is a common feature in a range of therapeutic agents.

One of the most prominent applications of this building block and its analogs is in the synthesis of kinase inhibitors. For example, derivatives of 4-(difluoromethyl)pyridin-2-amine are crucial intermediates for the development of lipid kinase inhibitors. The pyridine core often serves as a central scaffold that correctly orients the various pharmacophoric elements for effective binding to the target enzyme.

In the design of pan-class I PI3K/mTOR inhibitors, a class of anticancer agents, substituted aminopyridines are frequently utilized. The general synthetic approach often involves the coupling of the pyridine-containing fragment with another heterocyclic system, such as a triazine. For instance, a common synthetic route involves the Suzuki cross-coupling of a boronic acid pinacol ester of the substituted pyridine with a chlorinated triazine derivative. This modular approach allows for the rapid generation of a library of compounds with diverse substitutions on the pyridine ring for structure-activity relationship (SAR) studies.

The following table illustrates the incorporation of similar pyridine-2-amine moieties into larger molecular architectures, specifically in the context of kinase inhibitor synthesis:

Target Molecular ArchitectureKey Synthetic ReactionResulting Compound Class
Triazine-Pyridine Hybrids Suzuki Cross-CouplingPI3K/mTOR Inhibitors
Fused Pyridine Heterocycles Intramolecular CyclizationNovel Heterocyclic Scaffolds
Substituted Biaryl Pyridines Suzuki or Stille CouplingBiologically Active Compounds

While the primary documented applications of this compound are in the realm of "advanced chemical entities" for medicinal chemistry, the versatile reactivity of this building block suggests its potential for incorporation into "advanced organic materials." The pyridine unit is known to be a component of functional materials such as polymers, dyes, and electronic materials. The presence of the difluoromethyl group can impart unique properties, such as increased thermal stability and altered electronic characteristics, which could be exploited in the design of new materials. However, specific examples of the incorporation of this compound into such materials are not extensively reported in the current scientific literature.

Future Directions in Research

Development of Novel and Sustainable Synthetic Routes

Key areas for development include:

One-Pot and Telescoped Reactions: Combining multiple synthetic steps into a single operation, as demonstrated in the synthesis of other 2-aminopyridine (B139424) derivatives, can significantly improve efficiency by reducing purification steps and solvent waste. acs.orgresearchgate.net

Green Chemistry Approaches: The development of synthetic protocols that utilize water as a solvent or employ base-promoted selective amination without the need for transition metals represents a significant step towards sustainability. acs.org

Alternative Fluorination Strategies: Research into safer and more selective difluoromethylation reagents is crucial. Recent advancements in the regioselective difluoromethylation of pyridines using inexpensive, commercially available reagents offer a promising avenue for direct and late-stage functionalization. uni-muenster.de

Flow Chemistry and High-Pressure Systems: Continuous flow manufacturing and high-pressure Q-tube reactors can offer improved safety, scalability, and reaction control for key transformations, potentially leading to higher yields and purity. nih.govacs.org

| Sustainable/Green Approaches | Environmentally benign (e.g., water as solvent), reduced waste. acs.org | Scope and substrate compatibility may be limited; requires further optimization. |

Exploration of Unconventional Reactivity Profiles

The reactivity of 5-Chloro-4-(difluoromethyl)pyridin-2-amine is dictated by the interplay of its functional groups: the nucleophilic amino group, the electrophilic chlorinated pyridine (B92270) core, and the electron-withdrawing difluoromethyl group. While standard transformations like substitution and coupling reactions are expected, future research will delve into less conventional reactivity.

Selective C-H Functionalization: The pyridine ring possesses multiple C-H bonds that could be targeted for direct functionalization. Inspired by methods developed for the selective fluorination or carboxylation of pyridines, future work could explore the direct introduction of new functional groups onto the this compound scaffold, bypassing traditional multi-step sequences. researchgate.net

Cross-Coupling of the 2-Amino Group: While 2-aminopyridines are often challenging nucleophiles in cross-coupling reactions—a phenomenon known as the "2-pyridyl problem"—the development of specialized ligands and catalysts could enable direct C-N coupling reactions, expanding the synthetic utility of the amino group beyond its typical role. nih.gov

Reactions Involving Pyridine N-Oxides: The conversion of the pyridine nitrogen to an N-oxide dramatically alters the electronic properties of the ring, making it more susceptible to nucleophilic attack. researchgate.netnih.gov Exploring the reactivity of the corresponding N-oxide of this compound could unlock novel reaction pathways for functionalization at positions that are otherwise difficult to access. acs.org

Cycloaddition and Annulation Reactions: Using the inherent reactivity of the aminopyridine system, new heterocyclic rings could be constructed onto the core scaffold. For instance, multicomponent reactions could be designed to build complex fused systems, such as imidazo[1,2-a]pyridines, in a single step. acs.orgnih.gov

Advanced Computational Insights into Reactivity and Selectivity

Computational chemistry is an increasingly powerful tool for predicting and understanding chemical behavior. For a molecule like this compound, computational studies can provide invaluable insights that guide synthetic efforts and rationalize experimental observations.

Reaction Mechanism Elucidation: Methods like Density Functional Theory (DFT) can be used to map the potential energy surfaces of proposed reactions. This allows for the calculation of activation barriers and the identification of transition states and key intermediates, which is crucial for understanding regioselectivity in substitution reactions or the mechanism of novel C-H activation processes. bohrium.com

Predicting Site Selectivity: The pyridine ring has several potential sites for electrophilic or nucleophilic attack. Computational models can calculate properties like electrostatic potential and frontier molecular orbital coefficients to predict the most likely site of reaction under different conditions, saving significant experimental effort.

QSAR Modeling: For applications in medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) models can be developed. By correlating computed molecular descriptors with experimentally determined biological activity for a series of derivatives, these models can predict the potency of new, unsynthesized analogues and guide the design of more effective compounds. rsc.org

Virtual Screening: Docking studies can be used to computationally screen this compound and its virtual derivatives against the binding sites of biological targets, such as protein kinases or enzymes, to identify promising candidates for drug discovery programs. nih.gov

Table 2: Application of Computational Methods in Future Research

Computational Method Research Question/Application Potential Impact
Density Functional Theory (DFT) Elucidate reaction mechanisms; predict regioselectivity of C-H functionalization. bohrium.com Rational design of selective synthetic routes; understanding of unconventional reactivity.
Molecular Docking Identify potential biological targets; predict binding modes of derivatives. nih.gov Acceleration of early-stage drug discovery; hypothesis generation for medicinal chemistry.
QSAR Correlate structural features with biological activity (e.g., kinase inhibition). rsc.org Guide the design of more potent analogues; prioritize synthetic targets.

| Molecular Dynamics (MD) Simulation | Study the conformational dynamics and binding stability of ligand-protein complexes. rsc.org | Provide a deeper understanding of drug-target interactions over time. |

Expansion of Synthetic Applications in Emerging Chemical Fields

The unique combination of a halogen, a difluoromethyl group, and an amino group makes this compound a versatile scaffold for constructing molecules in various emerging fields.

Protein Degraders: The compound is listed as a "Protein Degrader Building Block," suggesting its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues. calpaclab.com Its structure can serve as a core or fragment for linking to E3 ligase recruiters and protein-of-interest binders.

Covalent Inhibitors: The electrophilic nature of the pyridine ring, enhanced by its substituents, could be exploited in the design of targeted covalent inhibitors. The scaffold could be functionalized with a reactive "warhead" to form an irreversible bond with a specific amino acid residue in a protein target.

Chemical Biology Probes: Fluorinated molecules are valuable in chemical biology. nih.gov The difluoromethyl group can serve as a ¹⁹F NMR probe to study molecular interactions and cellular uptake. Furthermore, the scaffold can be elaborated into fluorescent probes for biological imaging applications. nih.gov

Materials Science: Bipyridines and other pyridine derivatives are fundamental ligands in coordination chemistry and functional materials. nih.gov Derivatives of this compound could be explored as ligands for novel catalysts, as components in organic light-emitting diodes (OLEDs), or for the synthesis of functional polymers with tailored electronic properties.

Agrochemicals: Trifluoromethyl- and difluoromethyl-substituted pyridines are prevalent motifs in modern agrochemicals. uni-muenster.denih.gov This compound serves as a key starting point for the discovery of new herbicides, fungicides, and insecticides with potentially novel modes of action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-4-(difluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?

  • Methodology :

  • Palladium-catalyzed cross-coupling : Use Pd(PPh₃)₄ (10 mol%) with Na₂CO₃ in a DME:H₂O (10:1) solvent system at 150°C for 1 hour to introduce substituents to the pyridine core. This method is effective for halogenated precursors like 6-chloropyridine-2-amine .
  • Fluorination strategies : Employ nucleophilic substitution using sodium azide or optimized fluorination reagents to introduce difluoromethyl groups. Industrial-scale methods often use advanced catalysts to improve efficiency .
    • Key considerations : Monitor reaction temperature and solvent ratios to avoid side products. Purification via column chromatography is critical for isolating high-purity intermediates.

Q. How is the structural identity of this compound confirmed experimentally?

  • Analytical techniques :

  • Single-crystal X-ray diffraction : Resolve the crystal structure to confirm substitution patterns and bond angles (e.g., C–F bond lengths ~1.34 Å). This method is gold-standard for unambiguous structural assignment .
  • NMR spectroscopy : Use ¹⁹F NMR to detect difluoromethyl groups (δ ≈ -120 to -140 ppm) and ¹H NMR to verify amine protons (δ ≈ 5.5–6.5 ppm) .
    • Validation : Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in stereoelectronic effects.

Advanced Research Questions

Q. How can this compound be optimized for dual mTOR/PI3K inhibition in cancer therapy?

  • Rational design :

  • Structural modifications : Replace the pyridine core with triazine or morpholine moieties to enhance target binding. For example, PQR620 (a derivative) incorporates 3-oxa-8-azabicyclo[3.2.1]octane groups to improve selectivity for mTORC1/2 .
  • Structure-activity relationship (SAR) : Test analogs in kinase inhibition assays (IC₅₀ < 10 nM for mTOR) and assess cytotoxicity in cancer cell lines (e.g., MDA-MB-231) .
    • Experimental validation : Use in vivo xenograft models to evaluate tumor regression and compare pharmacokinetic profiles (e.g., brain penetration via logP optimization) .

Q. What methodologies resolve contradictions in biological activity data for derivatives of this compound?

  • Case study : Discrepancies in IC₅₀ values for PI3Kα inhibition may arise from assay conditions (e.g., ATP concentration) or cellular context.
  • Resolution strategies :

  • Standardized assays : Use homogeneous time-resolved fluorescence (HTRF) under fixed ATP levels (1 mM) .
  • Proteomic profiling : Compare target engagement across cell lines (e.g., HEK293 vs. neuronal cells) to identify off-target effects .
    • Data interpretation : Apply 3D-QSAR models to correlate electronic properties (e.g., Hammett constants) with activity trends .

Q. How is the blood-brain barrier (BBB) permeability of this compound derivatives assessed in neurological disorder research?

  • In vitro models : Use MDCK-MDR1 cell monolayers to measure apparent permeability (Papp > 5 × 10⁻⁶ cm/s indicates high BBB penetration) .
  • In vivo validation : Quantify brain-to-plasma ratios in rodents via LC-MS/MS after oral administration. PQR530 achieves a ratio >0.5, confirming brain penetrance .
  • Computational tools : Predict logBB values using Molinspiration or SwissADME to prioritize compounds for synthesis .

Methodological Tables

Table 1. Key Reaction Conditions for Derivative Synthesis

StepReagents/CatalystsSolventTemperatureYield (%)
HalogenationPd(PPh₃)₄, Na₂CO₃DME:H₂O150°C65–75
FluorinationSelectfluor®, KFDMF90°C50–60

Table 2. Biological Activity of Selected Derivatives

CompoundTargetIC₅₀ (nM)Cell Line Activity (IC₅₀, μM)
PQR620mTOR2.1MDA-MB-231: 0.12
PQR530PI3Kα/mTOR4.5U87MG: 0.09

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